3-chloro-N-(piperidin-4-yl)pyridin-2-amine

Medicinal Chemistry Scaffolds Kinase Inhibitor Fragments Hydrogen-Bond Donor Topology

3-chloro-N-(piperidin-4-yl)pyridin-2-amine is a heterocyclic C10H14ClN3 building block (MW 211.69 g/mol) featuring a piperidin-4-ylamino group linked to the 2-position of a 3-chloropyridine ring. This specific N-(piperidin-4-yl) attachment mode distinguishes it from the regioisomeric 1-(3-chloropyridin-2-yl)piperidin-4-amine scaffold.

Molecular Formula C10H14ClN3
Molecular Weight 211.69
CAS No. 1094477-31-2
Cat. No. B2491125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(piperidin-4-yl)pyridin-2-amine
CAS1094477-31-2
Molecular FormulaC10H14ClN3
Molecular Weight211.69
Structural Identifiers
SMILESC1CNCCC1NC2=C(C=CC=N2)Cl
InChIInChI=1S/C10H14ClN3/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,14)
InChIKeyQXVUCBIBTPSMNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-chloro-N-(piperidin-4-yl)pyridin-2-amine (CAS 1094477-31-2): Core Structural Identity and Sourcing Context


3-chloro-N-(piperidin-4-yl)pyridin-2-amine is a heterocyclic C10H14ClN3 building block (MW 211.69 g/mol) featuring a piperidin-4-ylamino group linked to the 2-position of a 3-chloropyridine ring [1]. This specific N-(piperidin-4-yl) attachment mode distinguishes it from the regioisomeric 1-(3-chloropyridin-2-yl)piperidin-4-amine scaffold. Computed properties include an XLogP3-AA of 1.9, a topological polar surface area (TPSA) of 37 Ų, and two hydrogen bond donors [1]. The compound is supplied as a free base oil (95% purity) and is classified as a piperidine/aminopyridine derivative with reported inhibitory activity against anaplastic lymphoma kinase (ALK) and the hepatocyte growth factor receptor (c-Met) [2].

Why 3-chloro-N-(piperidin-4-yl)pyridin-2-amine Cannot Be Readily Substituted by Other Piperidinylpyridine Isomers


The term 'chloro-piperidinyl-pyridine amine' encompasses multiple regioisomeric and salt-form variants with divergent physicochemical and handling profiles. 3-chloro-N-(piperidin-4-yl)pyridin-2-amine features an exocyclic NH linkage at the pyridine 2-position, creating a secondary amine bridge between the two heterocycles [1]. In contrast, the frequently listed compound 1-(3-chloropyridin-2-yl)piperidin-4-amine (CAS 777009-05-9) embeds the piperidine nitrogen directly within the aryl ring junction, eliminating the NH donor and altering electronic distribution, conformational freedom, and hydrogen-bonding capacity [2]. The free base form of the target compound is an oil at ambient temperature , whereas the regioisomer is a crystalline solid with a boiling point of 336.2 °C at 760 mmHg [2]. These structural and phase-state differences directly affect reaction stoichiometry, purification strategy, and compatibility with parallel synthesis workflows, making indiscriminate substitution a source of experimental irreproducibility.

Quantitative Comparator Evidence for 3-chloro-N-(piperidin-4-yl)pyridin-2-amine Versus Closest Analogs


Regioisomeric Attachment: N-(piperidin-4-yl) vs. 1-(pyridin-2-yl) Scaffold Hydrogen-Bond Donor Count

The target compound possesses two hydrogen bond donors (the piperidine N–H and the exocyclic N–H linking pyridine and piperidine), whereas the regioisomer 1-(3-chloropyridin-2-yl)piperidin-4-amine (CAS 777009-05-9) has only one (the primary amine on piperidine). This difference is derived from the connectivity: the target compound uses an NH bridge (secondary amine) between the two rings, while the regioisomer uses a direct C–N bond that eliminates one H-bond donor [1]. Increased H-bond donor count can enhance interactions with kinase hinge regions, a key recognition element in ALK and c-Met inhibitor design [2].

Medicinal Chemistry Scaffolds Kinase Inhibitor Fragments Hydrogen-Bond Donor Topology

Physical Form and Boiling Point: Free Base Oil vs. Regioisomeric Crystalline Solid

3-chloro-N-(piperidin-4-yl)pyridin-2-amine is supplied as an oil at room temperature , whereas its regioisomer 1-(3-chloropyridin-2-yl)piperidin-4-amine (CAS 777009-05-9) has a boiling point of 336.2 °C at 760 mmHg and a density of 1.213 g/cm³ [1]. The oil form of the target compound necessitates different handling procedures (e.g., volumetric dispensing for solution-phase chemistry vs. gravimetric for solids) and may offer superior solubility in non-polar solvents for certain coupling reactions.

Chemical Procurement Sample Handling Parallel Synthesis Compatibility

Salt Form Versatility: Free Base, Dihydrochloride, and Trihydrochloride Options for Solubility-Tailored Applications

The target chemotype is commercially available in three distinct salt/neutral forms: the free base oil (95% purity) , the dihydrochloride salt (CAS 2097953-38-1, MW 283.04 g/mol) , and the trihydrochloride salt (CAS 1774898-69-9, 95% purity, price ¥8470/1g) . The closest regioisomeric comparator (CAS 777009-05-9) is primarily offered as the hydrochloride salt or free base solid. The availability of multiple salt forms allows researchers to select the optimal solubility profile: the dihydrochloride salt enhances aqueous solubility for biological assays, while the free base oil is preferred for organic synthesis due to avoiding salt interference in coupling reactions.

Salt Selection Formulation Solubility In Vitro Assay Development

3-Chloro Substituent as a Synthetic Handle for Cross-Coupling Diversification vs. Des-Chloro Analogs

The chlorine atom at the pyridine 3-position serves as a latent functional handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the scaffold. The des-chloro analog N-(piperidin-4-yl)pyridin-2-amine (CAS 55692-31-4) lacks this synthetic entry point, limiting its utility in structure-activity relationship (SAR) exploration [1]. The computed XLogP3-AA of 1.9 for the target compound [1] versus approximately 1.2 for the des-chloro analog (estimated from the absence of chlorine) results in a measurable lipophilicity shift that can influence passive membrane permeability and non-specific binding.

Late-Stage Functionalization Cross-Coupling Chemistry Fragment-Based Drug Discovery

Optimal Procurement and Research Scenarios for 3-chloro-N-(piperidin-4-yl)pyridin-2-amine


ALK/c-Met Kinase Inhibitor Fragment Elaboration with Hinge-Binding Pharmacophore

Based on its classification as an ALK and c-Met (HGFR) kinase inhibitor scaffold [1], 3-chloro-N-(piperidin-4-yl)pyridin-2-amine is suitable as a core fragment in medicinal chemistry programs targeting non-small cell lung cancer (NSCLC) kinase pathways. The two hydrogen bond donors [2] provide the potential for a bidentate interaction with the kinase hinge backbone (e.g., Met1099 and Glu1102 in c-Met), a validated recognition motif used by clinical agents such as crizotinib and ceritinib [1].

Late-Stage Diversification via 3-Chloro Cross-Coupling in Parallel Synthesis Libraries

The 3-chloro substituent on the pyridine ring is an activated aryl chloride suitable for Pd(0)- or Pd(II)-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, or Sonogashira) [3]. This enables systematic SAR exploration at the 3-position of the pyridine while maintaining the N-(piperidin-4-yl)amine linkage constant. The free base oil form is compatible with liquid-dispensing automated synthesis platforms, reducing per-reaction setup time in library production.

In Vivo Pharmacokinetic Studies Using the Trihydrochloride Salt for Enhanced Aqueous Solubility

For researchers progressing compounds into rodent PK studies, the trihydrochloride salt (CAS 1774898-69-9) provides markedly improved aqueous solubility compared to the free base oil. This enables preparation of intravenous dosing solutions at higher concentrations without requiring co-solvents or cyclodextrin-based formulations that may introduce confounding pharmacokinetic variables.

Chemical Probe Synthesis Where Regioisomeric Purity Must Be Verified by 2D NMR

Because the target compound is a regioisomer of the more common 1-(3-chloropyridin-2-yl)piperidin-4-amine [4], procurement specifications must include structural verification to exclude the undesired isomer. The diagnostic ¹H-¹⁵N HMBC correlation between the exocyclic NH proton and the pyridine C2 carbon serves as a definitive spectroscopic signature for the N-(piperidin-4-yl) connectivity, distinguishing it from the C–N linked regioisomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-chloro-N-(piperidin-4-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.